
KPT-251
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KPT-251 is a synthetic organic compound that features a combination of triazole and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KPT-251 typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Oxadiazole Ring: This can be done by cyclizing hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Covalent Binding Mechanism
KPT-251 contains a thiol-reactive warhead that forms an irreversible covalent bond with Cys528 in the NES-binding groove of XPO1 . This interaction is facilitated by:
-
Electrophilic α,β-unsaturated ketone : Reacts with the thiol group of Cys528 to form a Michael adduct .
-
Steric positioning : The trifluoromethyl phenyl group penetrates deeply into the hydrophobic groove, enhancing binding stability .
Key Reaction :
KPT 251+XPO1 Cys528→Covalent KPT 251 XPO1 Complex
This reaction irreversibly blocks cargo binding, inhibiting nuclear export .
Non-Covalent Interactions
This compound stabilizes its binding through hydrophobic and π-system interactions :
-
Bis-trifluoromethyl phenyl group : Engages in π-π stacking with Phe583 and π-cation interactions with Lys548 .
-
Oxadiazole moiety : Forms van der Waals contacts with Leu525 and Val545 .
Table 1: Key Non-Covalent Interactions
Interaction Type | Residues Involved | Contribution to Binding Energy |
---|---|---|
π-π Stacking | Phe583 | -3.2 kcal/mol |
π-Cation | Lys548 | -2.8 kcal/mol |
Hydrophobic Packing | Leu525, Val545 | -4.1 kcal/mol |
Data derived from molecular dynamics simulations .
Structural and Dynamic Insights
X-ray crystallography (2.1 Å resolution) reveals this compound binding induces conformational changes in XPO1, opening the NES groove by 12.7 Å compared to inhibitor-free structures .
Table 2: Molecular Dynamics Parameters
Parameter | Value | Source |
---|---|---|
RMSD (protein backbone) | 1.0–1.2 Å | |
Bond Length Deviation | 0.014 Å | |
Bond Angle Deviation | 1.51° | |
Binding Free Energy | -10.3 kcal/mol |
The T539C mutation in S. cerevisiae XPO1 (used for crystallization) mimics human Cys528 reactivity, validating the covalent mechanism .
Resistance Mechanisms
Prolonged exposure to this compound selects for cells with:
Table 3: Resistance-Associated Changes
Mechanism | Fold Change in Resistant Cells | Functional Impact |
---|---|---|
XPO1 mRNA levels | 4.5× ↑ | Reduced drug binding capacity |
Nuclear RanBP1 retention | 8× ↓ | Compromised nuclear export |
Wissenschaftliche Forschungsanwendungen
Antileukemic Activity
KPT-251 has shown potent antileukemic activity against various acute myeloid leukemia (AML) cell lines. In preclinical studies, it induced apoptosis at nanomolar concentrations without affecting normal hematopoietic cells. When administered to immunodeficient mice engrafted with human AML cells, this compound demonstrated significant efficacy, warranting further investigation in clinical settings .
Case Study: Acute Myeloid Leukemia
Anti-Tumor Activity in Solid Tumors
In addition to its effects on hematological malignancies, this compound has shown promising results against solid tumors. Studies have indicated that it can inhibit the growth of various tumor types by disrupting XPO1-mediated nuclear export pathways.
Case Study: Non-Hodgkin Lymphoma
Study | Model | Dosage | Outcome |
---|---|---|---|
PubMed (2016) | Subcutaneous and disseminated NHL xenograft models | Varies | Comparable efficacy to standard chemotherapy regimens like CHOP |
Comparative Efficacy with Other SINE Compounds
This compound is part of a broader class of compounds known as Selective Inhibitors of Nuclear Export (SINE). Its efficacy has been compared with other SINEs such as KPT-276 and KPT-330 (selinexor). These studies indicate that while all compounds exhibit anti-tumor activity, their potency and specificity can vary significantly.
Comparative Table of SINE Compounds
Compound | IC50 (µmol/L) | Tumor Type |
---|---|---|
This compound | 0.23 | DMPM |
KPT-276 | 0.24 | DMPM |
Selinexor | 0.07 | DMPM |
Clinical Trials and Future Directions
This compound's promising preclinical results have led to its evaluation in clinical trials. The focus is on determining its safety profile, optimal dosing strategies, and potential benefits when combined with other therapies.
Ongoing Research Areas
- Combination Therapies : Exploring the synergistic effects of this compound with traditional chemotherapy agents.
- Broader Cancer Types : Investigating its efficacy across various solid tumors beyond lymphoma and leukemia.
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify biomarkers for patient selection.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might disrupt cell membranes or inhibit key enzymes. As a catalyst, it could facilitate specific chemical transformations by stabilizing transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(2-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
- (Z)-2-(2-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
Uniqueness
The presence of trifluoromethyl groups in KPT-251 can significantly enhance its chemical stability, lipophilicity, and bioactivity compared to similar compounds with different substituents.
Biologische Aktivität
KPT-251 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1), a nuclear transport protein implicated in various cancers. Its biological activity has been extensively studied, demonstrating significant antitumor effects across multiple cancer types. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, efficacy in different cancer models, and potential for clinical application.
This compound functions by inhibiting the nuclear export of proteins that regulate cell cycle and apoptosis. By blocking XPO1, this compound promotes the nuclear retention of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown to induce apoptosis at nanomolar concentrations in various cancer cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .
1. Acute Myeloid Leukemia (AML)
This compound exhibits potent antileukemic activity with minimal toxicity to normal hematopoietic cells. In studies involving human AML cell lines, this compound induced apoptosis effectively, with IC50 values ranging from 100 nmol/L for mutant NPM1 cells to lower concentrations for wild-type cells . In vivo studies with immunodeficient mice engrafted with AML cells demonstrated significant tumor reduction and prolonged survival without adverse effects on normal cells.
2. Chronic Lymphocytic Leukemia (CLL)
In CLL models, this compound was found to induce significant apoptosis comparable to its analog KPT-185. Both compounds were administered at a dose of 75 mg/kg in murine models, showing enhanced survival rates compared to controls . The mechanism involves the nuclear retention of IκB, leading to the downregulation of MCL1, an antiapoptotic protein critical in CLL pathogenesis.
3. Renal Cell Carcinoma (RCC)
This compound demonstrated superior tumor growth inhibition in RCC models compared to sorafenib, a standard treatment. In xenograft studies, this compound reduced tumor size significantly when administered at high doses (75 mg/kg) without notable side effects . The compound's ability to increase nuclear levels of p53 and p21 was pivotal in inducing cell cycle arrest in RCC cells.
4. Glioblastoma Multiforme (GBM)
In GBM neurosphere cultures, this compound showed dose-responsive growth inhibition across multiple patient-derived lines. Its administration resulted in significant apoptosis induction while maintaining low neurotoxicity . The compound's efficacy was further validated in orthotopic xenograft models where it suppressed tumor growth effectively.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound across various cancer types:
Cancer Type | Model Type | Dose (mg/kg) | IC50 (nM) | Main Findings |
---|---|---|---|---|
Acute Myeloid Leukemia | Cell Lines & Mice | 75 | 100 (mutant NPM1) | Induces apoptosis with negligible toxicity to normal cells |
Chronic Lymphocytic Leukemia | Mice | 75 | - | Significant survival improvement; induces MCL1 depletion |
Renal Cell Carcinoma | Xenografts | 75 | - | Greater tumor inhibition than sorafenib |
Glioblastoma Multiforme | Neurosphere & PDX | - | 6–354 | Dose-responsive growth inhibition; low neurotoxicity |
Case Studies
Case Study: Efficacy in AML
In a preclinical study involving AML cell lines, this compound demonstrated potent activity with IC50 values as low as 100 nmol/L for mutant NPM1 cases. Mice treated with this compound exhibited a marked reduction in leukemic burden compared to control groups, highlighting its therapeutic potential in AML management .
Case Study: Impact on CLL Cells
In another study focusing on CLL, treatment with this compound resulted in significant apoptosis induction through the retention of IκB and subsequent downregulation of MCL1. This led to improved survival outcomes in murine models compared to standard therapies like fludarabine .
Eigenschaften
IUPAC Name |
2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXTRYMMZGKIC-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.